2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is a bis-sulfonamide derivative featuring two 2,4,6-trimethylphenyl groups connected via a piperazine-ethyl linker. The molecule’s core structure includes a benzenesulfonamide moiety substituted with three methyl groups at the 2-, 4-, and 6-positions, a configuration known to enhance steric bulk and lipophilicity. Piperazine sulfonyl derivatives are frequently explored in medicinal chemistry for their pharmacokinetic properties, including enhanced solubility and bioavailability .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-13-19(3)23(20(4)14-17)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-21(5)15-18(2)16-22(24)6/h13-16,25H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJMBDUEINHFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Derivative: This step involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with Benzenesulfonamide: The piperazine derivative is then coupled with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-(2-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related sulfonamide derivatives documented in the literature. Key differences lie in substituent patterns, linker chemistry, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The target compound’s 2,4,6-trimethylphenyl groups confer higher lipophilicity compared to tetramethylphenyl (e.g., in ) or methoxy-substituted derivatives (). This may improve membrane permeability but reduce aqueous solubility .
- Bromo and thiazolyl substituents () introduce electronegative or heterocyclic motifs, often linked to kinase inhibition or antimicrobial activity .
Linker Chemistry :
- The ethyl-piperazine linker in the target compound offers greater flexibility than rigid pyrimidine-morpholine () or short methoxyethyl chains (). Flexible linkers may enable broader conformational adaptation in target binding .
Synthesis Complexity :
- The target compound likely requires sequential sulfonylation and alkylation steps, whereas derivatives like ’s thiazolyl-sulfonamide employ condensation reactions with sulfathiazole .
Biological Activity :
- While the target compound’s activity is unconfirmed, analogs with piperazine or thiazolyl groups () are associated with antimicrobial and kinase-modulating effects. The dual sulfonamide design may enhance multi-target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
